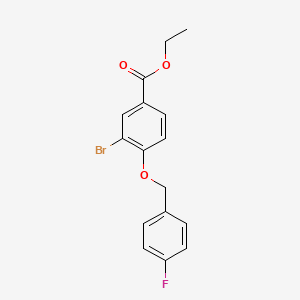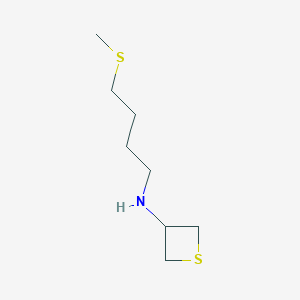
N-(4-(Methylthio)butyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Methylthio)butyl)thietan-3-amine is a chemical compound with the molecular formula C₈H₁₇NS₂ and a molecular weight of 191.35 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom. The compound also features a methylthio group attached to a butyl chain, which is connected to the thietane ring via an amine group.
Vorbereitungsmethoden
The synthesis of N-(4-(Methylthio)butyl)thietan-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-(methylthio)butylamine with a thietane precursor under specific reaction conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may be catalyzed by a base like triethylamine. The reaction is carried out at a controlled temperature, often around room temperature, and the product is purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
N-(4-(Methylthio)butyl)thietan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thietane ring can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, leading to the formation of secondary or tertiary amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(4-(Methylthio)butyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen atoms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(4-(Methylthio)butyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the thietane ring and methylthio group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
N-(4-(Methylthio)butyl)thietan-3-amine can be compared with other thietane-containing compounds, such as thietan-3-amine and thietan-3-ol. While these compounds share the thietane ring structure, this compound is unique due to the presence of the methylthio group and the butyl chain. This structural difference can influence the compound’s chemical reactivity and biological activity.
Similar compounds include:
Thietan-3-amine: Lacks the methylthio group and butyl chain, leading to different chemical and biological properties.
Thietan-3-ol: Contains a hydroxyl group instead of an amine group, resulting in different reactivity and applications.
This compound’s unique structure makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H17NS2 |
|---|---|
Molekulargewicht |
191.4 g/mol |
IUPAC-Name |
N-(4-methylsulfanylbutyl)thietan-3-amine |
InChI |
InChI=1S/C8H17NS2/c1-10-5-3-2-4-9-8-6-11-7-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
QSQAFJTUPQWGRV-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCCNC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


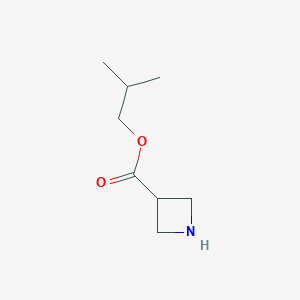
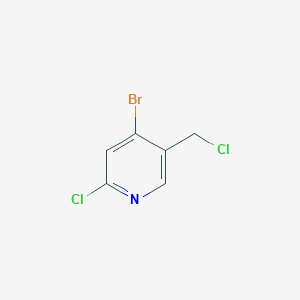
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)
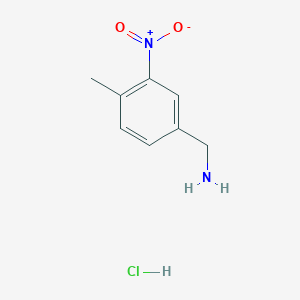
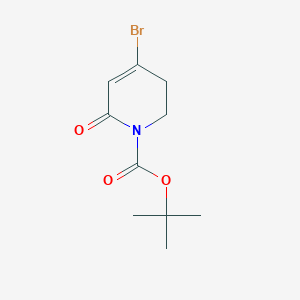
![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)
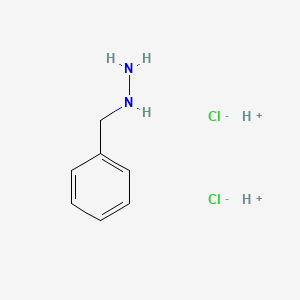
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)

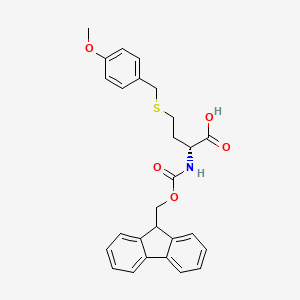
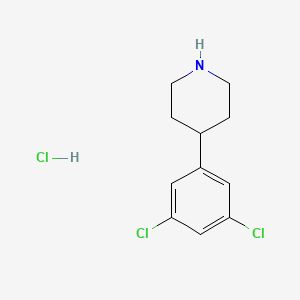
![5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13010039.png)
![Bicyclo[3.1.1]heptane-1,5-diamine](/img/structure/B13010042.png)
